molecular formula C10H13ClN2O B1383330 3-Amino-4,6-dimethylindolin-2-one hydrochloride CAS No. 1706428-47-8

3-Amino-4,6-dimethylindolin-2-one hydrochloride

Cat. No. B1383330
M. Wt: 212.67 g/mol
InChI Key: FBLDFMOTWDAUTL-UHFFFAOYSA-N
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Description

3-Amino-4,6-dimethylindolin-2-one hydrochloride, also known as ADI-PEG20, is a synthetic amino acid drug. It has a molecular formula of C10H13ClN2O and a molecular weight of 212.67 g/mol .

Scientific Research Applications

Synthesis and Antifungal Evaluation

A study conducted by Chaudhary et al. (2022) explored the synthesis of compounds derived from 3-amino-4,6-dimethylindolin-2-one hydrochloride, focusing on their antifungal potential against human pathogenic fungi. This study highlights the compound's role in developing new antifungal agents (Chaudhary et al., 2022).

Biological Activity of Pyridine Derivatives

In 2009, Yassin explored the biological activity of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives, which were synthesized from 2-chloro-4,6-dimethylpyridine-3-carbonitrile. This research contributes to understanding the compound's role in developing new therapeutic agents with potential biological activities (Yassin, 2009).

Synthesis of Quinoline and Pyrimidine Hybrids

Toan et al. (2020) conducted a study on the synthesis of novel quinoline-pyrimidine hybrid compounds, including derivatives of 3-amino-4,6-dimethylindolin-2-one hydrochloride. The study focused on their cytotoxicity, ADMET, and molecular docking, providing insights into the compound's potential in cancer research (Toan et al., 2020).

Nonclassical Noncovalent Interactions

AlDamen and Haddad (2011) investigated the role of nonclassical noncovalent interactions in the crystal structure of compounds involving 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate. This study offers insights into the structural aspects of compounds related to 3-amino-4,6-dimethylindolin-2-one hydrochloride (AlDamen & Haddad, 2011).

Antitumor Activity

Isakhanyan et al. (2016) explored the antitumor activity of certain tertiary aminoalkanol hydrochlorides derived from 3-amino-4,6-dimethylindolin-2-one. This study contributes to understanding the compound's potential in developing new anticancer agents (Isakhanyan et al., 2016).

Future Directions

The future directions of research on 3-Amino-4,6-dimethylindolin-2-one hydrochloride could involve further exploration of its potential as a cancer treatment. Additionally, the synthesis of new analogs and evaluation of their properties could be a promising area of research .

properties

IUPAC Name

3-amino-4,6-dimethyl-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-5-3-6(2)8-7(4-5)12-10(13)9(8)11;/h3-4,9H,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLDFMOTWDAUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(C(=O)NC2=C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,6-dimethylindolin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-4,6-dimethylindolin-2-one hydrochloride
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Reactant of Route 5
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Reactant of Route 6
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